2-Ethyl-2-mercapto-butyric acid ethyl ester
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Overview
Description
“2-Ethyl-2-mercapto-butyric acid ethyl ester” is a chemical compound with the molecular formula C8H16O2 . It is used as a flavor and fragrance agent, and it has a sulfurous type odor and an onion type flavor .
Synthesis Analysis
The synthesis of “this compound” could potentially be similar to the synthesis of 2-Ethylbutyric acid, which involves a condensation reaction between ethanol and butyric acid . Esters like this one react with acids to liberate heat along with alcohols and acids .Chemical Reactions Analysis
Esters, including “this compound”, react with acids to liberate heat along with alcohols and acids . Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products . Heat is also generated by the interaction of esters with caustic solutions .Scientific Research Applications
Chemical Synthesis and Modifications
2-Ethyl-2-mercapto-butyric acid ethyl ester serves as a critical intermediate in chemical syntheses, showcasing its utility in the formation of complex molecules. For instance, its derivatives, influenced by their thiol-reactive properties, have been explored in the synthesis of various compounds. A notable example is the derivatization of sorbic acid-thiol adducts, where ethyl and methyl sorbate react with thiols to form diadducts and specific ester products, emphasizing the flexibility and reactivity of thiol-containing compounds in synthetic chemistry (Khandelwal & Wedzicha, 1990). Similarly, the Hantzsch pyrrole synthesis utilizes ethyl esters of alkyl and dialkylpyrrole carboxylic acids, highlighting the role of esterified compounds in facilitating complex organic reactions (Roomi & Macdonald, 1970).
Odor and Sensory Applications
The branched esters, including those similar to this compound, have been studied for their odor thresholds. These compounds exhibit significant variations in sensory perception, indicating their potential use in flavorings and fragrances. Research shows that the odor thresholds of branched esters are generally lower than their straight-chain counterparts, pointing to their efficacy in more potent and desirable sensory applications (Takeoka, Buttery, Turnbaugh, & Benson, 1995).
Nanotechnology and Material Science
In material science, the amphiphilic properties of certain esters, akin to this compound, have been exploited for the development of advanced materials. For example, the synthesis of an amphiphilic multiblock poly(ether–ester) containing multiple thiols has demonstrated its potential in fabricating reduction-responsive core-crosslinked micelles for controlled drug release, showcasing the intersection of chemical synthesis and nanotechnology for biomedical applications (Sun et al., 2014).
Green Chemistry and Catalysis
The synthesis of related esters in environmentally friendly solvents, like room temperature ionic liquids, represents a shift towards green chemistry. Such methodologies not only offer an eco-friendly alternative but also improve reaction efficiencies and product isolation, highlighting the role of this compound derivatives in promoting sustainable chemical practices (Zhou, 2006).
Safety and Hazards
Properties
IUPAC Name |
ethyl 2-ethyl-2-sulfanylbutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2S/c1-4-8(11,5-2)7(9)10-6-3/h11H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNYAZJWWYSKSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C(=O)OCC)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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